molecular formula C6H4N4O2 B2812964 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-14-9

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2812964
CAS No.: 31040-14-9
M. Wt: 164.124
InChI Key: GIGSHORTMYGUNA-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research

Fused nitrogen-containing heterocyclic compounds have become increasingly prominent in chemical research over the past several decades due to their significant value, particularly in medicinal chemistry. eurekaselect.com These molecular frameworks are integral to the structure of numerous natural and synthetic products and are recognized for a wide array of biological and pharmaceutical activities, including anticancer, antifungal, and antibacterial properties. researchgate.netnih.gov The versatility and the relative ease of synthesis of these scaffolds make them compelling targets in both synthetic organic chemistry and the biological sciences. eurekaselect.com Notably, a recent analysis of pharmaceuticals approved by the U.S. FDA between 2013 and 2023 revealed a substantial increase in drugs containing at least one nitrogen heterocycle, with a high number of fused nitrogen heterocycles being a prominent feature, especially in newly approved cancer medications. acs.org This underscores the sustained and growing importance of these structures in the development of novel therapeutic agents.

Structural Overview of theeurekaselect.comekb.egnih.govTriazolo[1,5-a]pyridine Ring System

The eurekaselect.comekb.egnih.govtriazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a 1,2,4-triazole (B32235) ring and a pyridine (B92270) ring. This scaffold, featuring a bridgehead nitrogen atom, is a key structural motif in many biologically active compounds. mdpi.com Its structure is related to that of purines, and as a result, derivatives of this scaffold have been investigated as potential isosteric replacements for purines in various biological contexts. nih.govnih.gov The scaffold's versatility has led to its application in developing inhibitors for various enzymes and receptors, making it a privileged structure in drug discovery. nih.govmdpi.com A multitude of synthetic methods have been developed for its construction, often starting from readily available 2-aminopyridines. organic-chemistry.orgresearchgate.net These methods include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulations, allowing for the creation of a diverse library of substituted derivatives. organic-chemistry.org

Unique Academic Interest of 6-Nitro Substitution within theeurekaselect.comekb.egnih.govTriazolo[1,5-a]pyridine Framework

The introduction of a nitro group at the 6-position of the eurekaselect.comekb.egnih.govtriazolo[1,5-a]pyridine framework creates the compound 6-Nitro- eurekaselect.comekb.egnih.govtriazolo[1,5-a]pyridine. This substitution is of significant academic interest because the nitro group, being a powerful electron-withdrawing group, profoundly alters the electronic properties and reactivity of the parent scaffold. This modification makes the pyridine ring highly electrophilic and susceptible to nucleophilic addition reactions. researchgate.net

Research has shown that related 2-aryl-6-nitro- eurekaselect.comekb.egnih.govtriazolo[1,5-a]pyridines readily react with various C-nucleophiles under mild, base-free conditions to form stable dihydro adducts. researchgate.net Furthermore, studies on the closely related 6-nitroazolo[1,5-a]pyrimidines have highlighted several key advantages conferred by the nitro group. It can enhance the NH-acidity of the heterocyclic system, which facilitates the formation of water-soluble salts, a valuable property for biological evaluation. researchgate.net Intriguingly, some nitro-derivatives within this class of compounds have been reported to exhibit low toxicity, a characteristic that is uncommon for many nitroaromatic compounds. researchgate.net The presence of the 6-nitro substituent has also been linked to specific biological activities, such as antiglycation properties, suggesting potential applications in addressing complications related to diabetes. researchgate.netresearchgate.net The synthesis of dinitro-substituted analogues, such as 6,8-dinitro eurekaselect.comekb.egnih.govtriazolo[1,5-a]pyridines, has also been explored, further expanding the chemical space and potential applications of these energetic and reactive heterocyclic systems. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Parent Scaffold and 6-Nitro Derivative

Feature eurekaselect.comekb.egnih.govTriazolo[1,5-a]pyridine6-Nitro- eurekaselect.comekb.egnih.govtriazolo[1,5-a]pyridine
Core Structure Fused 1,2,4-triazole and pyridine ringsFused 1,2,4-triazole and pyridine rings with a NO₂ group at position 6
Electronic Nature Aromatic heterocyclic systemElectron-deficient (electrophilic) aromatic system
Reactivity Undergoes typical aromatic substitutionsHighly susceptible to nucleophilic attack
Key Research Interest Scaffold for medicinal chemistry, purine (B94841) isostere nih.govnih.govIntermediate for synthesis, study of electron-deficient systems, potential biological activity researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGSHORTMYGUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Moiety

The pyridine ring in 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effect of the nitro group at the 6-position. This pronounced electrophilicity makes the pyridine moiety highly susceptible to nucleophilic attack.

Formation of 1,4-Adducts and Dihydropyridine (B1217469) Derivatives

Research on analogous compounds, such as 6,8-dinitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, has shown that they readily react with various carbon- and heteroatom-centered nucleophiles to form stable adducts. researchgate.net This reactivity is directly applicable to 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine. The nucleophilic addition typically occurs at the positions activated by the nitro group, leading to the formation of 1,4-adducts and subsequent dearomatization of the pyridine ring to yield stable dihydropyridine derivatives. researchgate.netnih.gov

These reactions can often proceed under mild, base-free conditions, highlighting the high intrinsic reactivity of the nitro-activated system. researchgate.net A variety of nucleophiles, including 1,3-dicarbonyl compounds and π-electron-rich arenes and hetarenes, have been successfully employed in these transformations with related systems. nih.gov The formation of these dihydropyridine derivatives represents a significant alteration of the heterocyclic core and provides a pathway to novel molecular scaffolds.

Table 1: Representative Nucleophilic Addition Reactions on Nitro-Substituted Triazoloazines

Reactant System Nucleophile Product Type Reference
2-R-6,8-dinitro researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines Indoles, 1,3-dicarbonyl compounds 1,5-dihydro researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivatives researchgate.net
6-Nitroisoxazolo[4,3-b]pyridines 1,3-dicarbonyl compounds, π-excessive arenes 1,4-adducts nih.gov
6,8-dinitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines Neutral C-nucleophiles Fused 1,4-dihydropyridine (B1200194) derivatives researchgate.net

Influence of the Nitro Group on Nucleophilic Attack Regioselectivity

The nitro group plays a crucial role in directing the regioselectivity of nucleophilic attack on the pyridine ring. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density at the ortho and para positions (C5 and C7) relative to the nitro group. This electronic activation makes these positions the primary sites for nucleophilic addition.

Consequently, nucleophiles will preferentially attack the C7 position, leading to the formation of a stable anionic intermediate (a Meisenheimer-like complex) that is stabilized by the delocalization of the negative charge onto the nitro group. This regioselectivity is a common feature in the chemistry of nitropyridines and related electron-deficient heteroaromatic systems. The stability of this intermediate is a key factor driving the forward reaction, ultimately leading to the formation of the observed dihydropyridine products.

Detailed Mechanistic Insights into Rearrangement Reactions

Rearrangement reactions are a fascinating aspect of the chemistry of fused heterocyclic systems, often leading to profound structural transformations. For triazolo[1,5-a]pyridines and their analogs, the Dimroth rearrangement is a particularly relevant and well-studied pathway.

Theoretical and Experimental Studies of Dimroth Rearrangement Pathways

The Dimroth rearrangement is an isomerization that involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring. In the context of triazolopyrimidine systems, which are structurally related to triazolopyridines, the researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine isomer can rearrange to the more thermodynamically stable researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have corroborated experimental findings that the [1,5-a] isomer is generally more stable than its [4,3-a] counterpart. The accepted mechanism for the Dimroth rearrangement typically proceeds through a series of steps initiated by either acid or base catalysis, or even thermally. nih.gov The process involves the opening of the triazole ring, followed by rotation of the side chain and subsequent ring closure to form the rearranged product. beilstein-journals.org The presence of electron-withdrawing groups, such as a nitro group, can influence the rate and feasibility of this rearrangement by affecting the electron density of the heterocyclic system. nih.gov While specific studies on 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine are not extensively detailed in the literature, the principles established for related systems provide a strong basis for understanding its potential rearrangement pathways.

Electrophilic Reactivity and Aromaticity Considerations

The introduction of a nitro group into the pyridine ring of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine system has a profound impact on its electronic structure, significantly enhancing its electrophilic character. nih.gov Such compounds are often referred to as "superelectrophiles" due to their exceptional reactivity towards even weak nucleophiles. nih.gov

This high electrophilicity is a direct consequence of the reduced electron density in the π-system of the pyridine ring. From an aromaticity perspective, the initial 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine molecule possesses a delocalized aromatic system. However, upon nucleophilic addition, this aromaticity is disrupted in the resulting dihydropyridine intermediate. The propensity of the system to undergo such dearomatization reactions underscores the powerful activating effect of the nitro group. The stability of the non-aromatic intermediate is a key factor, and in the case of nitro-substituted systems, the negative charge is effectively stabilized by the nitro group, which facilitates the reaction. Theoretical calculations on similar nitroaromatic compounds have shown that nucleophilic addition is associated with a significant change in the aromaticity of the ring system. mdpi.com

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine, offering detailed information about the connectivity and chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of the 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine scaffold. While specific spectral data for the monosubstituted 6-nitro derivative is not extensively published, analysis of related substituted researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines allows for an accurate prediction of the expected chemical shifts and coupling patterns. mdpi.comresearchgate.net

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) and triazole rings. The electron-withdrawing nature of the nitro group at the C6 position significantly influences the chemical shifts of the adjacent protons, causing them to resonate at a lower field (higher ppm). The proton at the C5 position is expected to be the most deshielded due to its proximity to the nitro group and the bridgehead nitrogen.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The carbon atom directly attached to the nitro group (C6) will be significantly deshielded. The chemical shifts of the other carbon atoms in the pyridine ring are also influenced by the substituent, providing a complete picture of the carbon framework. researchgate.net Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have demonstrated the utility of ¹³C NMR in unambiguously assigning all carbon resonances. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine Data is estimated based on spectral data from related substituted researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~153
C5~9.5 (d)~120
C6-~148
C7~8.0 (dd)~118
C8~9.2 (d)~135
C8a-~142
H2~8.8 (s)-

s = singlet, d = doublet, dd = doublet of doublets

Two-dimensional heteronuclear multiple bond correlation (HMBC) spectroscopy, specifically correlating ¹H and ¹⁵N nuclei, is a powerful tool for distinguishing between different regioisomers of nitro-substituted triazolopyridines. This technique can definitively establish the position of the nitro group by observing long-range couplings between protons and the nitrogen atom of the nitro group, as well as the nitrogen atoms within the heterocyclic core.

While the application of ¹H-¹⁵N HMBC for the specific differentiation of 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine has not been detailed in the available literature, its utility in analogous nitrogen-rich heterocyclic systems is well-established for resolving structural ambiguities.

For derivatives of 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine that incorporate a phosphorus-containing moiety, ³¹P NMR spectroscopy would be an essential characterization technique. This method provides information on the chemical environment and oxidation state of the phosphorus atom. However, there is currently no available research detailing the synthesis or ³¹P NMR analysis of phosphorus-containing analogs of 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine, the IR spectrum is expected to show characteristic absorption bands for the nitro group and the fused aromatic ring system. mdpi.com

The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Additionally, characteristic C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the heterocyclic rings will be present in the 1400-1600 cm⁻¹ region. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Asymmetric NO₂ Stretch1500 - 1560Strong
Aromatic C=C and C=N Stretch1400 - 1600Medium
Symmetric NO₂ Stretch1300 - 1370Strong
C-H In-plane and Out-of-plane Bending700 - 1200Variable

Solid-State Structural Determination via X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for 6-Nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine itself is not publicly available, studies on closely related derivatives, such as 2-substituted 6,8-dinitro researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines, offer significant insights. researchgate.net These studies reveal that the triazolopyridine ring system is essentially planar. The nitro group is typically coplanar with the aromatic ring to maximize resonance stabilization.

In the solid state, the packing of these molecules is governed by intermolecular interactions such as π-π stacking between the aromatic rings and weak hydrogen bonds. The crystal structure of a 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one sodium salt also confirms the planarity of the core heterocyclic system. mdpi.com An X-ray co-crystal structure of a researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine derivative with the RORγt ligand binding domain further illustrates the planarity of this heterocyclic core. nih.gov

Computational and Theoretical Investigations of 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the geometric and electronic characteristics of heterocyclic systems. These methods model the behavior of electrons and nuclei to predict molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of molecules. For heterocyclic compounds similar to 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, the B3LYP hybrid functional is commonly employed, often paired with basis sets like 6-31G(d,p) or 6-311+G(2d,p) to achieve a balance between computational cost and accuracy. researchgate.netsusu.ru These calculations begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and delocalization of electron density within the molecule. nih.gov

Table 1: Common DFT Methods for Heterocyclic Compound Analysis

Component Examples Purpose
Functional B3LYP, PBE0, M06-2X Approximates the exchange-correlation energy, which accounts for quantum mechanical effects.
Basis Set 6-31G(d,p), 6-311+G(2d,p), cc-pVTZ Describes the atomic orbitals used to construct the molecular orbitals.

| Calculations | Geometry Optimization, Frequency Analysis, NBO Analysis, HOMO/LUMO Energy | Determines molecular structure, vibrational modes, charge distribution, and electronic reactivity indicators. researchgate.netresearchgate.net |

The nitro (-NO₂) group is a powerful electron-withdrawing group due to both resonance and inductive effects. svedbergopen.com Its presence at the C6 position has a profound influence on the electronic landscape of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold. The parent researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine system is described as an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov In the case of the pyridine (B92270) analogue, the nitro group significantly enhances the electron-deficient character of the pyridine ring.

This strong electron-withdrawing effect leads to a π-deficient heterocyclic system. mdpi.com Computationally, this is observed as a redistribution of electron density away from the pyridine ring towards the nitro group. This polarization affects several key properties:

Bond Lengths: The C-N bond of the nitro group and adjacent bonds in the pyridine ring may be shortened, indicating increased double-bond character.

Charge Distribution: NBO or Mulliken population analysis would show a significant positive partial charge on the carbon atoms of the pyridine ring and a negative charge on the oxygen atoms of the nitro group. nih.gov

Molecular Orbitals: The nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor. This reduction in the HOMO-LUMO gap generally increases the molecule's reactivity towards nucleophiles.

| Acidity | Increases the NH-acidity in related azoloazine scaffolds. mdpi.com | Influences reactivity and salt formation. |

Theoretical Modeling of Reaction Pathways and Reactivity

Beyond static properties, computational chemistry is instrumental in modeling dynamic processes, such as chemical reactions. By mapping the potential energy surface, researchers can predict reaction outcomes, understand mechanisms, and identify the most likely sites of chemical attack.

Theoretical methods can be used to study the energetics of isomerization and rearrangement reactions. For related heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrimidines, the Dimroth rearrangement is a well-known transformation into the more stable [1,5-a] isomer. nih.gov

Computational studies can model such a process for 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine or its potential precursors. By calculating the energies of the reactant, product, and, crucially, the transition state, the activation energy (energy barrier) for the rearrangement can be determined. A high activation barrier would suggest the reaction is slow or requires significant energy input (e.g., heat), while a low barrier would indicate a more facile process. These calculations provide quantitative insight into the kinetic and thermodynamic stability of different isomers.

The pronounced electron deficiency of the pyridine ring in 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine makes it highly susceptible to nucleophilic attack. This is supported by experimental evidence where related highly electrophilic 6-nitroazoloazines readily react with various nucleophiles. researchgate.netresearchgate.net

Theoretical calculations can predict the most favorable sites for such attacks with high reliability. Several computational tools are used for this purpose:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of strong positive potential (typically colored blue) indicate electron-poor areas that are attractive to nucleophiles. For this molecule, the most positive potential is expected on the carbon atoms of the pyridine ring.

Fukui Functions: This DFT-based concept helps to identify which atoms in a molecule are most likely to accept or donate electrons. The Fukui function for nucleophilic attack (f+) would highlight the specific atoms most susceptible to attack.

LUMO Analysis: The LUMO represents the orbital where an incoming electron from a nucleophile would be accommodated. The atoms with the largest lobes in the LUMO are often the primary sites of nucleophilic attack.

These predictive models are invaluable for understanding and rationalizing the regioselectivity observed in the reactions of 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine. scholaris.ca

Table 3: Theoretical Methods for Reactivity Prediction

Method Principle Prediction for 6-Nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine
Electrostatic Potential (ESP) Identifies charge-deficient regions. Predicts attack at electron-poor carbons in the pyridine ring.
Frontier Molecular Orbital (FMO) Theory Examines the distribution of the LUMO. Identifies atoms with the largest LUMO coefficients as likely attack sites.

| Fukui Functions | Quantifies the change in electron density. | Pinpoints specific atoms with the highest reactivity towards nucleophiles. |

Advanced Research Directions and Future Perspectives in 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine Chemistry

Development of Sustainable Synthetic Methodologies

The synthesis of the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine core, the parent structure of 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine, has been a major focus for the development of environmentally friendly chemical processes. mdpi.com Traditional methods often require harsh conditions, transition metal catalysts, or stoichiometric oxidants. mdpi.com Modern research is geared towards greener alternatives that offer high efficiency, reduced waste, and operational simplicity.

A notable advancement is the development of catalyst-free and additive-free methods under microwave irradiation. nih.govmdpi.com This approach facilitates a tandem reaction between enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and condensation to yield the target triazolopyridine framework in short reaction times. nih.govmdpi.comnih.gov The use of microwave heating not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing energy consumption and often avoiding the need for conventional solvents. mdpi.comresearchgate.net

Other sustainable strategies for the broader class of 1,5-fused 1,2,4-triazoles include:

Iodine/Potassium Iodide-Mediated Synthesis : An environmentally benign method that utilizes an I₂/KI system for oxidative N-N bond formation from readily available N-aryl amidines. organic-chemistry.org

Metal-Free Oxidative Annulation : Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, providing a direct, metal-free route to the triazolopyridine skeleton. organic-chemistry.orgresearchgate.net

Copper-Catalyzed Aerobic Oxidation : Using copper catalysts under an atmosphere of air allows for the sequential N-C and N-N bond formation, representing an efficient and economical approach. organic-chemistry.orgresearchgate.net

These methodologies, while often demonstrated on the parent ring system, provide a clear roadmap for developing more sustainable and eco-friendly syntheses of 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine and its analogs.

Table 1: Comparison of Synthetic Methodologies for the researchgate.netresearchgate.netnih.govTriazolo[1,5-a]pyridine Scaffold
MethodologyKey Reagents/ConditionsAdvantagesReference
Microwave-Mediated Tandem ReactionEnaminonitriles, Benzohydrazides, Microwave HeatingCatalyst-free, Additive-free, Eco-friendly, Short reaction time nih.govmdpi.comnih.gov
Iodine-Mediated Oxidative CyclizationN-aryl amidines, I₂/KIEnvironmentally benign organic-chemistry.org
PIFA-Mediated AnnulationN-(pyridin-2-yl)benzimidamides, PIFAMetal-free, High yields, Short reaction time organic-chemistry.orgresearchgate.net
Copper-Catalyzed Aerobic Oxidation2-Aminopyridines, Nitriles, CuBr, AirInexpensive catalyst, Readily available materials mdpi.comorganic-chemistry.org

Exploration of Novel Functionalization and Derivatization Approaches

The functionalization of the 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine ring system is crucial for modulating its physicochemical properties and biological activities. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic core, opening avenues for diverse chemical modifications.

One key strategy involves the direct synthesis of substituted analogs. For instance, new 2-substituted 6,8-dinitro researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines have been synthesized from 2-chloro-3,5-dinitropyridine, introducing explosophoric groups or their precursors at the 2-position. osi.lv Another approach involves the synthesis of more complex derivatives, such as a 2-furyl-6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-one sodium salt, created via a two-step reaction starting from 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine and ethyl ethoxymethylenenitroacetate. mdpi.com This method highlights how modifications can be introduced via the choice of starting materials. mdpi.com

Further derivatization can be achieved by targeting the fused ring system. The synthesis of 5,7-diaryl-6-nitro-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines, followed by oxidation, yields previously unknown functional derivatives of the core structure. researchgate.net The nitro group itself can also be a site for functionalization. An unusual aromatization of the dihydropyrimidine fragment in certain 6-nitro-dihydro-triazolo[1,5-a]pyrimidines has been observed to occur in parallel with the reduction of the nitro group, demonstrating a pathway to new amine derivatives. researchgate.net

The presence of the nitro group also activates the pyridine (B92270) ring towards nucleophilic attack. In the related 6-nitrooxazolo[3,2-a]pyridinium salts, the π-deficiency of the system is dramatically increased, leading to reactions with amines that result in the opening of the pyridine ring to form novel 1-amino-2-nitro-4-(oxazole-2-yl)butadienes. mdpi.com This highlights the potential for using the nitro group to facilitate ring-opening and subsequent rearrangement reactions to access novel chemical scaffolds.

Table 2: Examples of Functionalized 6-Nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine Derivatives
Derivative ClassSynthetic PrecursorsKey TransformationReference
2-Substituted 6,8-Dinitro Analogs2-Chloro-3,5-dinitropyridine, 5-(Hetaryl)tetrazolesNucleophilic substitution and cyclization osi.lv
2-Furyl-6-nitro-...-7-one3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine, Ethyl ethoxymethylenenitroacetateCyclocondensation mdpi.com
5,7-Diaryl-6-nitro DerivativesTriazole-containing Schiff bases, β-nitrostyreneMichael reaction, Heterocyclization, Oxidation researchgate.net
6-Amino Analogs6-Nitro-dihydro-triazolo[1,5-a]pyrimidinesReduction of nitro group with concurrent aromatization researchgate.net

In-depth Mechanistic Elucidation of Complex Transformations

A deeper understanding of reaction mechanisms is paramount for optimizing synthetic conditions and predicting the outcomes of complex transformations involving 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine. Recent studies have combined experimental and theoretical approaches to unravel these intricate pathways.

A significant area of investigation has been the oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. mdpi.com It was previously claimed that these compounds could not be aromatized, but recent work has refuted this. researchgate.netmdpi.com However, the oxidation process is not straightforward; compounds bearing an electron-donor substituent at the seventh position often undergo decomposition. researchgate.netmdpi.com To understand this phenomenon, researchers have employed a combination of experimental data, electrochemical experiments, and quantum-chemical calculations. researchgate.netmdpi.com These studies led to the proposal of a detailed mechanism for this oxidative degradation, providing crucial insights into the limitations and possibilities of this synthetic route. researchgate.netmdpi.com

For the microwave-assisted synthesis of the core researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine ring, a plausible reaction mechanism has been proposed. mdpi.comnih.gov The pathway is believed to initiate with the transamidation of an enaminonitrile, which generates a key intermediate. This is followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile moiety. The final step involves condensation with a carbonyl group and subsequent elimination of water to furnish the aromatic heterocyclic product. mdpi.comnih.gov

These mechanistic studies are critical as they move beyond simple procedural reporting to provide a fundamental understanding of the electronic and steric factors that govern the reactivity of the 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine system.

Expansion of Computational Chemistry in Predicting Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool for predicting the structure, stability, and reactivity of heterocyclic compounds, including 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine. These theoretical approaches complement experimental findings and provide predictive insights that can guide future research.

Quantum-chemical calculations have been instrumental in elucidating the mechanism of oxidative degradation observed during the aromatization of certain 6-nitro-dihydroazolo[1,5-a]pyrimidines. researchgate.netmdpi.com By modeling the electronic structures of intermediates and transition states, these calculations help explain why compounds with electron-donating groups are prone to decomposition, offering a theoretical basis for the experimental observations. researchgate.net

In studies of related triazolopyridine isomers, computational methods such as the B3LYP/6-311G(2d,2p) approach are used to analyze molecular structure and vibrational spectra. nih.gov Natural Bond Orbital (NBO) analysis provides insights into the stability of the molecule arising from charge delocalization. nih.gov Such analyses reveal how the fusion of the triazole and pyridine rings, along with the influence of substituents like the nitro group, leads to a specific redistribution of electron density, which in turn dictates the molecule's reactivity and spectroscopic properties. nih.gov For example, calculations of Mulliken atomic charges show how the electronegative nitrogen and oxygen atoms create a unique electronic landscape across the scaffold. nih.gov

Furthermore, computational techniques like molecular docking are essential in structure-based drug design. For derivatives of the closely related 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, docking studies are used to predict binding interactions with biological targets, such as adenosine receptors. mdpi.com This requires an accurate understanding of the molecule's three-dimensional geometry, which is often optimized using computational methods before docking, underscoring the synergy between theoretical calculations and experimental drug discovery. mdpi.com

Q & A

Basic: What are the most reliable synthetic methods for preparing 6-nitro-[1,2,4]triazolo[1,5-a]pyridine, and how is structural integrity confirmed?

Answer:
The synthesis of this compound typically involves oxidative cyclization or condensation reactions . A robust method described in the literature uses N-(pyrid-2-yl)formamidoximes cyclized with trifluoroacetic anhydride (TFAA) under mild conditions, achieving yields >75% even with nitro-substituted substrates . For structural confirmation:

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks.
  • IR spectroscopy verifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹).
  • X-ray crystallography (e.g., for derivatives like ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate) resolves bond angles and ring fusion geometry .
    Validation Tip: Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Safety data sheets (SDS) highlight:

  • Hazard Classification: Potential toxicity (oral, dermal) and irritancy (eyes, skin). Use gloves, goggles, and lab coats .
  • Ventilation: Operate in a fume hood due to dust/aerosol risks.
  • Storage: Keep in a cool, dry place away from oxidizers.
    Emergency Measures:
  • Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Exposure: Rinse skin/eyes with water for 15+ minutes; seek medical attention .

Intermediate: How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:
Focus on structure-activity relationship (SAR) studies:

Target Selection: Prioritize enzymes/receptors linked to the triazolo[1,5-a]pyridine scaffold (e.g., JAK kinases, VEGFR-2) .

Derivatization: Introduce substituents (e.g., bromo, trifluoromethyl) at positions 2, 6, or 7 to modulate bioactivity .

Assays:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., TDP2 inhibition at IC₅₀ < 1 µM) .
  • Cellular Uptake: Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa).
    Data Interpretation: Correlate electronic effects (e.g., nitro’s electron-withdrawing nature) with binding affinity trends .

Advanced: How does the nitro group influence the electronic and reactivity profile of this compound in nucleophilic substitution reactions?

Answer:
The nitro group at position 6:

  • Electron Withdrawal: Activates the pyridine ring toward nucleophilic attack at adjacent positions (e.g., C-7).
  • Reactivity with C-Nucleophiles: In reactions with malononitrile or enolates, nitro-substituted derivatives undergo ring-opening/cyclization cascades , forming fused heterocycles (e.g., triazolo[1,5-a]pyrimidines) .
    Experimental Design:
  • Use Hammett constants (σ) to predict substituent effects on reaction rates.
  • Monitor intermediates via LC-MS to elucidate mechanistic pathways.

Advanced: What computational strategies are effective for predicting the binding modes of this compound to biological targets?

Answer:

Molecular Docking:

  • Employ software (AutoDock Vina, Glide) to dock the compound into active sites (e.g., HIF PHD-1 or JAK2).
  • Validate with crystal structures of analogous inhibitors (e.g., filgotinib in JAK1) .

MD Simulations:

  • Run 100-ns trajectories to assess binding stability (RMSD < 2 Å).

QSAR Models:

  • Train models using descriptors like logP, polar surface area, and H-bond acceptor count .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reactivity data for nitro-substituted triazolo[1,5-a]pyridines?

Answer:
Case Study: Discrepancies in oxidative cyclization yields (40–90%) may arise from:

  • Substrate Purity: Use HPLC (>95% purity) for starting materials .
  • Reaction Conditions: Optimize temperature (e.g., 0°C vs. RT) and solvent (e.g., DMF vs. THF) .
    Validation Steps:

Reproduce methods with strict control of anhydrous conditions.

Characterize byproducts (e.g., via HRMS) to identify competing pathways.

Use DoE (Design of Experiments) to statistically isolate critical variables .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key challenges include:

  • Exothermic Reactions: Mitigate using controlled addition of TFAA .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) .
  • Nitro Group Stability: Avoid prolonged heating (>80°C) to prevent decomposition.
    Scale-Up Protocol:
  • Pilot batches (10–100 g) in jacketed reactors with inline FTIR for real-time monitoring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.